Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride
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Overview
Description
Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride is a chemical compound with the molecular formula C15H23N3O3.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity. The compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a pyridine moiety, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction.
Attachment of the Tert-butyl Group: The tert-butyl group is attached using tert-butyl chloroformate under basic conditions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine moiety is often involved in coordination with metal ions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate: Similar structure but with a different substitution pattern on the pyridine ring.
Tert-butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Contains a quinoline moiety instead of a pyridine ring.
Uniqueness
Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 3-[2-(aminomethyl)pyridin-4-yl]oxypyrrolidine-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3.2ClH/c1-15(2,3)21-14(19)18-7-5-13(10-18)20-12-4-6-17-11(8-12)9-16;;/h4,6,8,13H,5,7,9-10,16H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNMTALRWXFPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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